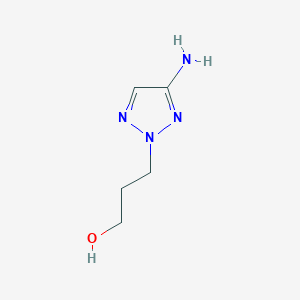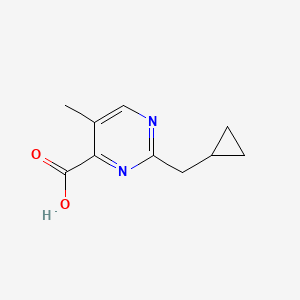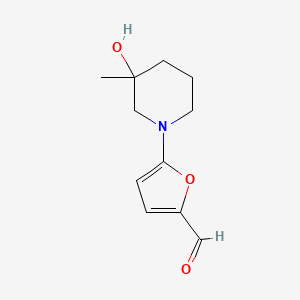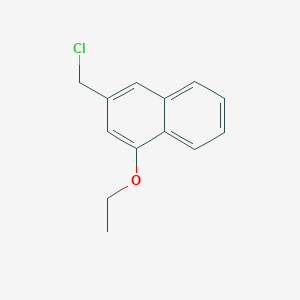
3-(Chloromethyl)-1-ethoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-1-ethoxynaphthalene: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloromethyl group (-CH2Cl) and an ethoxy group (-OCH2CH3) attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-ethoxynaphthalene typically involves the chloromethylation of 1-ethoxynaphthalene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds as follows:
Formation of the Chloromethylating Agent: Formaldehyde reacts with hydrochloric acid to form chloromethyl ether.
Electrophilic Aromatic Substitution: The chloromethyl ether then reacts with 1-ethoxynaphthalene in the presence of ZnCl2, leading to the substitution of a hydrogen atom on the naphthalene ring with a chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chloromethyl group in 3-(Chloromethyl)-1-ethoxynaphthalene can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups. For instance, oxidation with strong oxidizing agents like potassium permanganate (KMnO4) can convert the chloromethyl group to a carboxylic acid group.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-1-ethoxynaphthalene has found applications in various scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactive chloromethyl group allows for further functionalization.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-1-ethoxynaphthalene largely depends on its chemical reactivity. The chloromethyl group can act as an electrophile, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)benzoyl chloride: Similar in structure but with a benzoyl group instead of an ethoxy group.
3-(Chloromethyl)-2-methoxynaphthalene: Similar but with a methoxy group instead of an ethoxy group.
2-(Chloromethyl)naphthalene: Lacks the ethoxy group, making it less reactive in certain reactions.
Uniqueness
3-(Chloromethyl)-1-ethoxynaphthalene is unique due to the presence of both chloromethyl and ethoxy groups, which provide a balance of reactivity and stability. The ethoxy group can influence the electronic properties of the naphthalene ring, making it more reactive towards electrophilic substitution reactions compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for organic synthesis, pharmaceuticals, and materials science. Understanding its preparation methods, chemical reactions, and applications can pave the way for further advancements in these areas.
Propiedades
Fórmula molecular |
C13H13ClO |
|---|---|
Peso molecular |
220.69 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-ethoxynaphthalene |
InChI |
InChI=1S/C13H13ClO/c1-2-15-13-8-10(9-14)7-11-5-3-4-6-12(11)13/h3-8H,2,9H2,1H3 |
Clave InChI |
VNKHCNMXSYCMFA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC2=CC=CC=C21)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


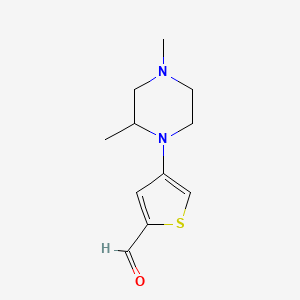
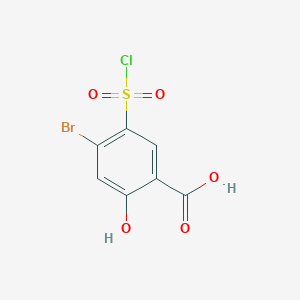
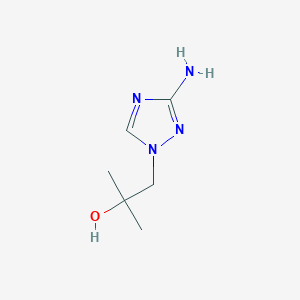
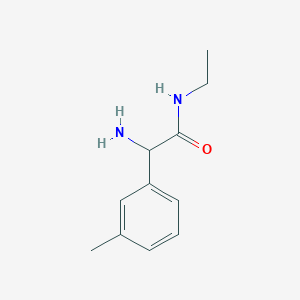
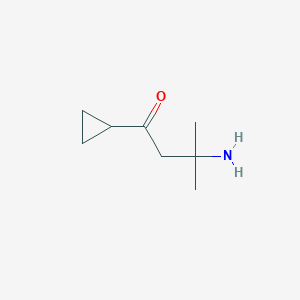
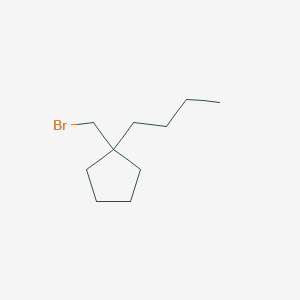
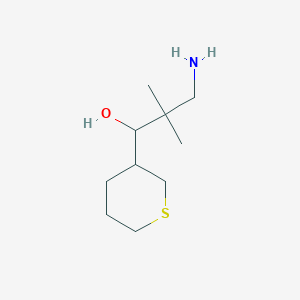
![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B13156843.png)
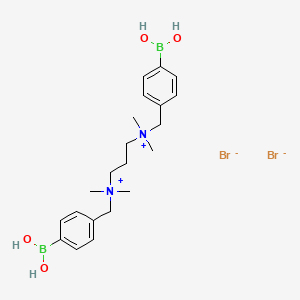
![1-[1-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13156866.png)
